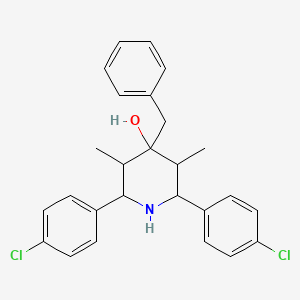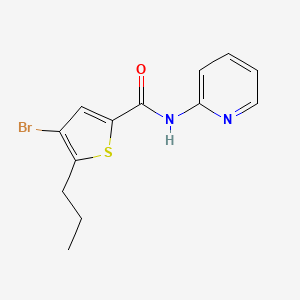![molecular formula C20H24N2O2S B5011276 4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide](/img/structure/B5011276.png)
4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of the piperidine moiety in this compound adds to its potential pharmacological activities, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile, such as an acyl chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce various functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, BH3, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Halogenated compounds, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide: Similar structure with a different position of the carboxamide group.
4-ethyl-5-methyl-N-[4-(morpholine-1-carbonyl)phenyl]thiophene-3-carboxamide: Similar structure with a morpholine ring instead of piperidine.
4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]furan-3-carboxamide: Similar structure with a furan ring instead of thiophene.
Uniqueness
The uniqueness of 4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide lies in its specific combination of the thiophene ring and piperidine moiety, which may confer distinct pharmacological properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-3-17-14(2)25-13-18(17)19(23)21-16-9-7-15(8-10-16)20(24)22-11-5-4-6-12-22/h7-10,13H,3-6,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXZYEHZXMLJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5011199.png)
![Propyl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate](/img/structure/B5011217.png)
![ISOPROPYL 4-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5011218.png)
![3-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5011226.png)
![N-(furan-2-ylmethyl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5011237.png)
![2-chloro-4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl methanesulfonate](/img/structure/B5011244.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5011246.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5011253.png)
![10-cyano-7-(methylsulfanyl)-9-oxo-8-azaspiro[4.5]dec-6-en-6-yl cyanide](/img/structure/B5011268.png)


![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5011290.png)
![ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5011303.png)
![methyl 3-oxo-3-{[2-(1-piperidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B5011304.png)
